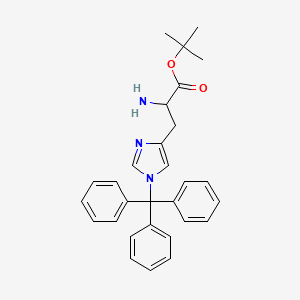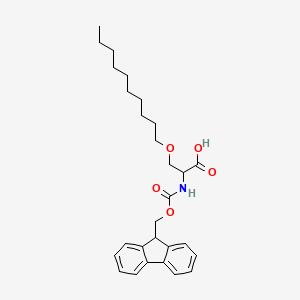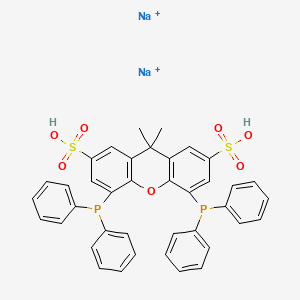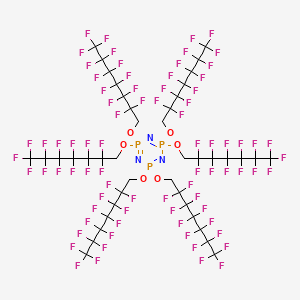
Clindamycin B 2-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin B 2-phosphate is a lincosamide antibiotic derivative used primarily for its antibacterial properties. It is a prodrug of clindamycin, meaning it is converted into the active drug clindamycin in the body. This compound is known for its high water solubility and is often used in formulations for intravenous or intramuscular injections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B 2-phosphate involves the phosphorylation of clindamycin. One common method includes reacting clindamycin with phosphoric acid in the presence of a suitable solvent such as pyridine. The reaction is typically carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process includes the separation of clindamycin phosphate from its precursor product lincomycin and other impurities using an isocratic UHPLC method .
Chemical Reactions Analysis
Types of Reactions
Clindamycin B 2-phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the phosphate ester bond, converting this compound into clindamycin.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: This compound can also participate in substitution reactions, where the phosphate group is replaced by other functional groups.
Major Products
The major product formed from the hydrolysis of this compound is clindamycin, which retains the antibacterial properties of the parent compound .
Scientific Research Applications
Clindamycin B 2-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving prodrug activation and phosphate ester hydrolysis.
Mechanism of Action
Clindamycin B 2-phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound is converted into its active form, clindamycin, through phosphatase ester hydrolysis in the body .
Comparison with Similar Compounds
Similar Compounds
Clindamycin: The active form of Clindamycin B 2-phosphate, used for similar antibacterial purposes.
Lincomycin: Another lincosamide antibiotic, but with a different safety profile and spectrum of activity.
Uniqueness
This compound is unique due to its high water solubility and its ability to be used in injectable formulations without causing pain upon injection. This makes it particularly useful in clinical settings where intravenous or intramuscular administration is required .
Properties
Molecular Formula |
C17H32ClN2O8PS |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26) |
InChI Key |
GOTDPKVMVWZIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)




![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)


![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)
